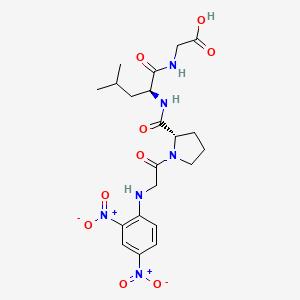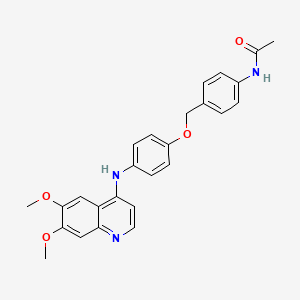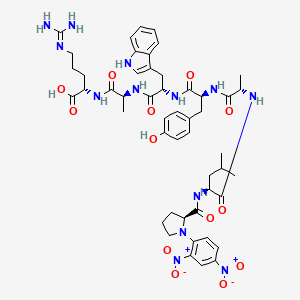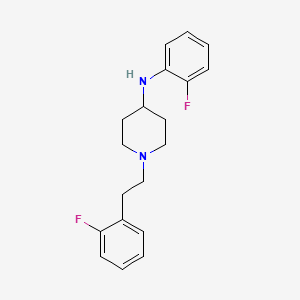
Dnp-GPLG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dnp-GPLG involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of glycine using a 2,4-dinitrophenyl group. This is followed by the sequential addition of L-proline, L-leucine, and glycine residues. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Dnp-GPLG primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. These enzymes cleave the peptide bond within the sequence, resulting in the formation of smaller peptide fragments .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include buffer salts such as Tris-HCl and enzyme cofactors like zinc ions, which are essential for the catalytic activity of matrix metalloproteinases .
Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments, which can be analyzed using techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Dnp-GPLG is widely used in scientific research, particularly in the study of matrix metalloproteinases. These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. By using this compound as a substrate, researchers can measure the activity of these enzymes and screen for potential inhibitors .
In addition to its use in enzymology, this compound is also employed in the development of diagnostic assays and therapeutic agents. Its ability to serve as a negative control makes it a valuable tool in validating the specificity and efficacy of new drugs targeting matrix metalloproteinases .
Mechanism of Action
Dnp-GPLG exerts its effects by serving as a substrate for matrix metalloproteinases. These enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. The cleavage of this compound results in the release of smaller peptide fragments, which can be detected and quantified using various analytical techniques .
The molecular targets of this compound are the active sites of matrix metalloproteinases, where the catalytic zinc ion plays a crucial role in the hydrolysis reaction. The binding of this compound to the enzyme induces conformational changes that facilitate the cleavage of the peptide bond .
Comparison with Similar Compounds
Similar Compounds:
- (2,4-dinitrophenyl)glycyl-L-prolyl-L-leucylglycine is similar to other matrix metalloproteinase substrates such as (2,4-dinitrophenyl)glycyl-L-prolyl-L-alanine and (2,4-dinitrophenyl)glycyl-L-prolyl-L-valine .
- These compounds share the common feature of having a 2,4-dinitrophenyl group attached to the glycine residue, which serves as a chromophore for detection .
Uniqueness: Dnp-GPLG is unique in its specific sequence, which makes it a preferred substrate for certain matrix metalloproteinases. Its use as a negative control in enzymatic assays highlights its importance in validating the specificity of enzyme inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C21H28N6O9 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[2-(2,4-dinitroanilino)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H28N6O9/c1-12(2)8-15(20(31)23-11-19(29)30)24-21(32)16-4-3-7-25(16)18(28)10-22-14-6-5-13(26(33)34)9-17(14)27(35)36/h5-6,9,12,15-16,22H,3-4,7-8,10-11H2,1-2H3,(H,23,31)(H,24,32)(H,29,30)/t15-,16-/m0/s1 |
InChI Key |
XUBYXAPZNZRFNB-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzyl-4-piperidinyl)-4-(4-fluorophenyl)-5-[2-(amino)-4-pyrimidinyl]imidazole](/img/structure/B10786586.png)
![4-[(9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786590.png)

![N-[4-[[4-[(6,7-dimethoxyquinolin-4-yl)amino]phenoxy]methyl]phenyl]acetamide;hydrochloride](/img/structure/B10786597.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786603.png)
![2,6-difluoro-N-[3-[3-[2-(pyridin-3-ylamino)pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]benzamide;hydrochloride](/img/structure/B10786606.png)
![N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea](/img/structure/B10786615.png)
![4-[5-[(3-methoxyphenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786627.png)


![(3R,4S,5S,6R,7R,9R,11R,12R,13S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786649.png)
![2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B10786651.png)

![6-bromo-N-[3-chloro-4-(3-fluorophenyl)sulfonylphenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10786658.png)
